
1-(2-Nitro(1,1'-biphenyl)-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE: is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a nitro group attached to one of the phenyl rings and an ethanone group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE typically involves the nitration of biphenyl followed by the introduction of the ethanone group. One common method is as follows:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Friedel-Crafts Acylation: The nitrated biphenyl undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for 1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-(2-Amino-biphenyl-4-yl)-ethanone.
Substitution: Various substituted biphenyl ethanones depending on the nucleophile used.
Oxidation: 1-(2-Nitro-biphenyl-4-yl)-ethanoic acid.
Aplicaciones Científicas De Investigación
1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-ethanone: Similar structure but with a single phenyl ring.
1-(2-Nitrophenyl)-ethanone: Similar structure but with the nitro group on a single phenyl ring.
1-(2-Amino-biphenyl-4-yl)-ethanone: Reduction product of 1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE.
Uniqueness
1-(2-NITRO-BIPHENYL-4-YL)-ETHANONE is unique due to its biphenyl structure with both a nitro and ethanone group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
42771-77-7 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(3-nitro-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11NO3/c1-10(16)12-7-8-13(14(9-12)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3 |
Clave InChI |
RYDDNTFGUBVICV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


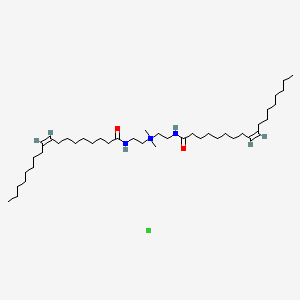
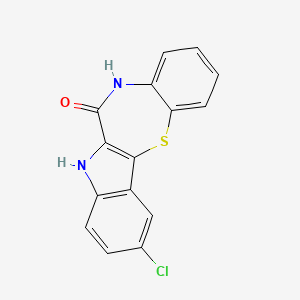
![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)


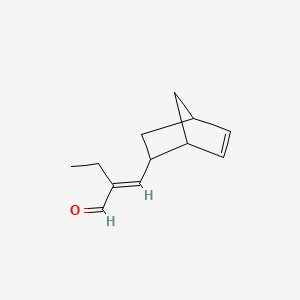
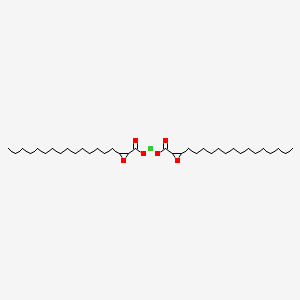
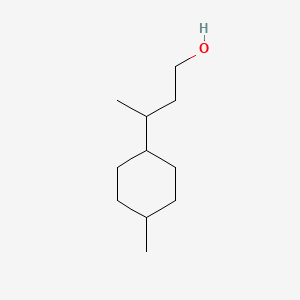

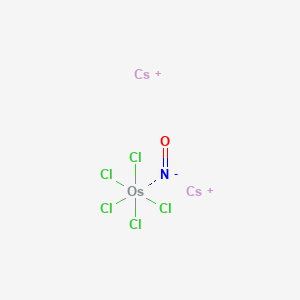

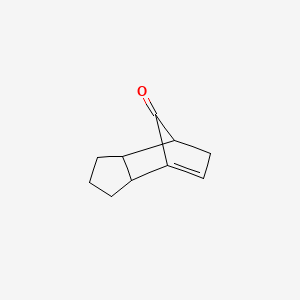
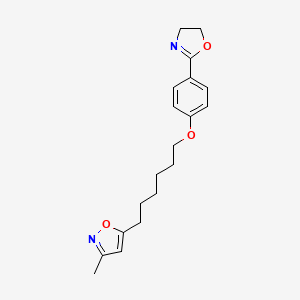
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)
